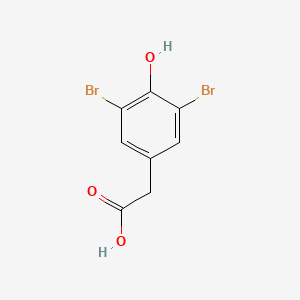

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHLZXHHXUHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315288 | |

| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24744-58-9 | |

| Record name | 24744-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Bio-Potential of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: A Technical Guide for Researchers

Preamble: Unveiling a Molecule of Interest

In the vast landscape of chemical compounds with therapeutic potential, the family of halogenated phenolic acids presents a compelling area of investigation. Among these, 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a structurally distinct molecule, stands out. While direct and extensive biological data for this specific compound remains nascent in publicly accessible literature, a wealth of information on its structural analogs provides a strong foundation for hypothesizing its bioactivity. This technical guide is crafted for researchers, scientists, and drug development professionals to navigate the potential biological landscape of this compound. By synthesizing data from closely related compounds, we will explore its likely mechanisms of action, propose robust experimental protocols for its evaluation, and provide a framework for future research.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its biological behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24744-58-9 | [2] |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Average Molecular Weight | 309.941 g/mol | [1] |

| Chemical Class | o-bromophenols | [1] |

Hypothesized Biological Activities and Mechanistic Insights

Based on an extensive review of structurally analogous compounds, we can infer several potential biological activities for this compound.

Modulation of Thyroid Hormone Receptors

The structural similarity of this compound to thyroid hormones and other known modulators of thyroid hormone receptors (TRs) is striking. The presence of a halogenated phenolic ring is a key feature for TR binding.

Evidence from Analogs:

-

Thyromimetic Activity: 3,5-Diiodo-4-hydroxyphenylpropionic acid, a di-iodinated analog, has been shown to be a thyromimetic compound with effects on myocardial function similar to thyroxine (T4).

-

Agonist and Antagonist Potential: The addition of a hydrophobic moiety to 3,5-dibromo-4-(3′-isopropyl-4′-hydroxyphenoxy)benzoic acid, a known TR agonist, can convert it into a TR antagonist[3]. This suggests that subtle structural modifications can switch the mode of action at the receptor. Dihydroxylated polybrominated diphenyl ethers also exhibit both agonistic and antagonistic activities at TRs[4].

Proposed Mechanism of Action:

This compound may act as a ligand for thyroid hormone receptors (TRα and TRβ), which are nuclear receptors that regulate gene expression[5]. Upon binding to the ligand-binding domain of the TR, the compound could induce a conformational change, leading to the recruitment of coactivators or corepressors, thereby modulating the transcription of target genes involved in metabolism and development[5].

Figure 1: Hypothesized signaling pathway for thyroid hormone receptor modulation.

Antimicrobial Activity

The presence of bromine atoms on the phenolic ring is a common feature in many antimicrobial compounds.

Evidence from Analogs:

-

Potent Antibacterial Action: 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a compound with a similar dibromophenol moiety, has demonstrated high activity against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus[6][7].

-

General Phenolic Antimicrobials: Naturally occurring phenols and their derivatives are known to exhibit antimicrobial activity against both planktonic bacteria and biofilms[8].

Proposed Mechanism of Action:

The antimicrobial action could be attributed to the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components. The lipophilic nature of the brominated phenyl ring may facilitate its insertion into the lipid bilayer of the bacterial membrane. Additionally, the compound could interfere with essential bacterial enzymes or metabolic pathways.

Antioxidant Properties

Phenolic acids are well-documented for their ability to scavenge free radicals and act as antioxidants.

Evidence from Analogs:

-

Structure-Activity Relationship: Studies on various hydroxyphenylacetic and hydroxybenzoic acids have shown that their antioxidant activity is dependent on the number and position of hydroxyl groups[9][10]. The presence of the hydroxyl group on the phenyl ring of this compound is a key structural feature for potential antioxidant effects.

Proposed Mechanism of Action:

The phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting phenoxy radical can be stabilized by resonance, making the parent molecule an effective antioxidant.

Potential Neuroactivity and Neurotoxicity

The effects of halogenated acetic acids on the nervous system present a dual possibility of both therapeutic and toxic effects.

Evidence from Analogs:

-

Neurotoxicity: Dibromoacetic acid (DBA), a related haloacetic acid, has been shown to induce neurotoxicity in rats, characterized by neuromuscular deficits and degeneration of spinal cord nerve fibers[11].

-

Neuroprotection: Conversely, some phenolic acids are being investigated for their neuroprotective effects, suggesting a complex structure-activity relationship[12].

Proposed Mechanism of Action:

The potential for neurotoxicity could arise from the disruption of neuronal function or interference with critical metabolic pathways within the central nervous system. Conversely, any neuroprotective effects could be linked to the antioxidant properties of the phenolic moiety, counteracting oxidative stress which is a known contributor to neurodegeneration.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed experimental protocols are proposed.

Thyroid Hormone Receptor Binding and Activity Assay

This workflow is designed to determine if the compound binds to and activates or inhibits thyroid hormone receptors.

Figure 2: Experimental workflow for the thyroid hormone receptor activity assay.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Maintain Human Embryonic Kidney 293T (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect the cells with expression plasmids for human TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of firefly luciferase. A constitutively active Renilla luciferase plasmid should be co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Treat the cells with the compound at various concentrations. Include a vehicle control and a positive control (e.g., triiodothyronine, T3).

-

-

Incubation and Lysis:

-

Incubate the treated cells for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, lyse the cells using a suitable lysis buffer.

-

-

Luciferase Assay and Data Analysis:

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Antimicrobial Susceptibility Testing

This protocol will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Step-by-Step Methodology:

-

Bacterial Strains and Culture Conditions:

-

Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Grow the bacteria in appropriate broth media (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation and MIC Determination:

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compound to mammalian cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anticancer potential).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Incubation:

-

Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[13].

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value[13].

-

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the data from structurally related compounds provides a strong rationale for its investigation as a modulator of thyroid hormone receptors, an antimicrobial agent, and an antioxidant. The proposed experimental workflows offer a clear path for elucidating its true biological potential. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive in vitro and in vivo evaluation of their activities. Such studies will be instrumental in determining the therapeutic promise of this intriguing molecule.

References

- 1. PhytoBank: Showing (3, 5-Dibromo-4-hydroxyphenyl)acetic acid (PHY0163438) [phytobank.ca]

- 2. 24744-58-9|this compound|BLD Pharm [bldpharm.com]

- 3. Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 6. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neurotoxicity produced by dibromoacetic acid in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

This guide provides a detailed exploration of the putative mechanism of action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Drawing upon established principles of endocrine toxicology and the known biological activities of structurally related compounds, we will delve into the likely molecular targets and signaling pathways affected by this compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential physiological effects.

Introduction

This compound is a halogenated phenolic compound. Its structure, characterized by a phenylacetic acid backbone with two bromine atoms ortho to a hydroxyl group, bears a significant resemblance to endogenous thyroid hormones. This structural similarity is the cornerstone of the hypothesis that its primary mechanism of action involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. Brominated compounds, particularly brominated flame retardants (BFRs) with phenolic structures, are well-documented endocrine disruptors that can interfere with thyroid hormone synthesis, transport, and action.[1][2][3]

The parent compound, 4-hydroxyphenylacetic acid, is a metabolite of aromatic amino acids and polyphenols with known anti-inflammatory and antioxidant properties.[4][5] The addition of bromine atoms to the phenolic ring is expected to significantly alter its biological activity, enhancing its lipophilicity and potential for interaction with nuclear receptors and enzymes involved in hormone metabolism.

Postulated Core Mechanism of Action: Disruption of Thyroid Hormone Homeostasis

The central hypothesis for the mechanism of action of this compound is its interference with multiple points within the thyroid hormone signaling pathway. This disruption can occur through several interconnected mechanisms:

Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase (TPO) is a critical enzyme in the thyroid gland responsible for catalyzing the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, a key step in the synthesis of thyroid hormones T3 and T4.[6][7] Phenolic compounds are known to be potent inhibitors of TPO.[6][8][9] The hydroxyl group on the phenyl ring of this compound can likely interact with the active site of TPO, while the bulky bromine atoms may enhance binding affinity and inhibitory potency.

Causality of Experimental Choice: A TPO inhibition assay is a fundamental first step in assessing the anti-thyroid potential of a compound due to the enzyme's central role in hormone synthesis.

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol outlines a high-throughput method to assess the inhibitory effect of this compound on TPO activity.[10][11]

Materials:

-

Human or porcine thyroid microsomes (as a source of TPO)

-

Amplex™ UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

This compound (test compound)

-

Methimazole (positive control inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

384-well microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the test compound and a dilution series in the assay buffer.

-

In a 384-well plate, add the test compound dilutions, positive control, and vehicle control.

-

Add the thyroid microsome preparation to each well.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of Amplex™ UltraRed and H₂O₂.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Interference with Thyroid Hormone Transport

Thyroid hormones are transported in the bloodstream bound to carrier proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The structural similarity of many brominated phenols to thyroid hormones allows them to compete for binding sites on these transport proteins.[2][12] This competition can displace endogenous thyroid hormones, leading to their increased metabolism and clearance, and a subsequent decrease in circulating hormone levels.

Causality of Experimental Choice: A competitive binding assay with a key transport protein like TTR can reveal if the compound has the potential to disrupt the systemic availability of thyroid hormones.

Experimental Protocol: Transthyretin (TTR) Competitive Binding Assay

This protocol describes a fluorescence-based assay to evaluate the ability of this compound to displace a fluorescently labeled thyroid hormone analog from TTR.

Materials:

-

Human transthyretin (TTR)

-

Fluorescent T4 analog (e.g., ANSA)

-

This compound (test compound)

-

T4 (positive control competitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of TTR and the fluorescent T4 analog in the assay buffer.

-

Prepare a dilution series of the test compound and the positive control.

-

In a 96-well plate, add the TTR-fluorescent T4 analog solution.

-

Add the test compound dilutions, positive control, and vehicle control.

-

Incubate for 1 hour at room temperature.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe.

-

Calculate the percent displacement and determine the IC₅₀ value.

Modulation of Thyroid Hormone Receptor (TR) Activity

Thyroid hormone receptors (TRα and TRβ) are nuclear receptors that mediate the biological effects of T3 by regulating gene expression. Some brominated phenols have been shown to act as either agonists or antagonists of TRs.[12][13] Depending on the specific interaction, this compound could either mimic or block the effects of endogenous thyroid hormones at the cellular level.

Causality of Experimental Choice: A reporter gene assay is a robust method to determine if the compound can activate or inhibit the transcriptional activity of thyroid hormone receptors, providing insight into its potential as an agonist or antagonist.

Experimental Protocol: Thyroid Hormone Receptor (TR) Reporter Gene Assay

This protocol utilizes a cell line co-transfected with a TR expression vector and a reporter vector containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

Expression vectors for human TRα and TRβ

-

A TRE-luciferase reporter vector

-

Transfection reagent

-

This compound (test compound)

-

Triiodothyronine (T3) (positive control agonist)

-

A known TR antagonist (for antagonist mode)

-

Cell culture medium and supplements

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

For agonist testing, treat the cells with a dilution series of the test compound.

-

For antagonist testing, treat the cells with a fixed concentration of T3 in the presence of a dilution series of the test compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold induction (for agonists) or percent inhibition (for antagonists) and determine the EC₅₀ or IC₅₀ values.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the potential points of interference of this compound within the thyroid hormone synthesis and signaling pathway.

References

- 1. The effects and mechanisms of the new brominated flame retardant BTBPE on thyroid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Do Flame Retardant Chemicals Increase the Risk for Thyroid Dysregulation and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 8. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo analysis of the thyroid system-disrupting activities of brominated phenolic and phenol compounds in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatives and Analogs of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: Potent Inhibitors of Transthyretin Amyloidogenesis

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid and its derivatives as a promising class of compounds for the therapeutic intervention of transthyretin amyloidosis (ATTR). ATTR is a debilitating and often fatal disease characterized by the misfolding and aggregation of the transport protein transthyretin (TTR). The stabilization of the native tetrameric structure of TTR is a clinically validated strategy to halt disease progression. This guide delves into the rational design, chemical synthesis, and biological evaluation of this compound analogs. We present detailed, field-proven protocols for the synthesis of the core scaffold and its functionalized derivatives. Furthermore, we provide step-by-step methodologies for key in vitro assays, including transthyretin fibril formation and cytotoxicity assessments, to enable researchers to effectively screen and characterize these compounds. The structure-activity relationships (SAR) of this compound class are discussed, offering insights for the future design of more potent and selective TTR stabilizers. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and neurodegenerative diseases.

Introduction: The Challenge of Transthyretin Amyloidosis and the Promise of Kinetic Stabilizers

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver and choroid plexus, responsible for the transport of thyroxine and retinol (via retinol-binding protein) in the blood and cerebrospinal fluid.[1] Under normal physiological conditions, the tetrameric structure of TTR is stable. However, in transthyretin amyloidosis (ATTR), mutations or age-related factors can destabilize the tetramer, leading to its dissociation into amyloidogenic monomers. These monomers misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves, heart, and gastrointestinal tract, causing progressive organ dysfunction and eventual failure.

A leading therapeutic strategy for ATTR is the use of "kinetic stabilizers," small molecules that bind to the thyroxine-binding sites of the TTR tetramer.[2] This binding stabilizes the native quaternary structure, raising the kinetic barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis.[3] The this compound scaffold has emerged as a privileged structure for the design of potent TTR kinetic stabilizers. The dibromo-hydroxyphenyl motif mimics the diiodo-hydroxyphenyl moiety of the natural ligand, thyroxine, facilitating strong interactions within the TTR binding pocket. This guide provides a detailed exploration of this chemical class, from synthesis to biological characterization.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its derivatives is a critical step in the exploration of this chemical space. The following sections provide a detailed, reproducible protocol for the synthesis of this compound, followed by general strategies for the introduction of various functional groups to probe the structure-activity relationship.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound can be efficiently achieved from the readily available starting material, 4-hydroxyphenylacetic acid, via a direct bromination reaction.

Experimental Protocol: Bromination of 4-Hydroxyphenylacetic Acid

-

Materials:

-

4-Hydroxyphenylacetic acid

-

Glacial acetic acid

-

Bromine

-

Sodium thiosulfate solution (10% w/v)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (7.1 mL, 138 mmol, 2.1 equivalents) in glacial acetic acid (20 mL) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the red-orange color of bromine disappears.

-

Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Dry the purified product under vacuum to yield this compound as a white to off-white solid.

-

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium for the electrophilic aromatic substitution reaction. The reaction is performed at a low temperature initially to control the exothermic nature of the bromination and to minimize potential side reactions. The use of a slight excess of bromine ensures complete dibromination of the aromatic ring. Quenching with sodium thiosulfate is a standard and effective method to neutralize any unreacted bromine.

Synthesis of Analogs and Derivatives

The modular nature of the this compound scaffold allows for the synthesis of a diverse library of analogs. Modifications can be introduced at the carboxylic acid moiety, the benzylic position, or by replacing the phenyl ring with other aromatic or heterocyclic systems.

General Strategies for Analog Synthesis:

-

Ester and Amide Analogs: The carboxylic acid can be readily converted to its corresponding esters or amides through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an alcohol or amine). This allows for the exploration of the importance of the acidic proton and the introduction of various lipophilic or polar groups.

-

Modifications at the Benzylic Position: The benzylic protons can be replaced with alkyl or other functional groups through enolate chemistry. This can provide insights into the steric and electronic requirements at this position for optimal TTR binding.

-

Aryl and Heterocyclic Analogs: The core phenyl ring can be replaced with other aromatic systems (e.g., naphthyl, biphenyl) or heterocyclic rings (e.g., pyridine, thiophene) to explore different binding interactions within the TTR pocket. The synthesis of these analogs would typically start from the corresponding substituted aromatic acetic acids.

Biological Evaluation of this compound Derivatives

The biological evaluation of newly synthesized compounds is crucial to determine their efficacy as TTR stabilizers and their potential as therapeutic agents. This section details the protocols for two key in vitro assays: the transthyretin fibril formation assay and a cytotoxicity assay.

Transthyretin Fibril Formation Assay

This assay is the primary method for assessing the ability of a compound to inhibit the acid-induced aggregation of TTR into amyloid fibrils. The formation of fibrils is monitored by the increase in fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Experimental Protocol: Thioflavin T (ThT) Assay for TTR Aggregation

-

Materials:

-

Recombinant human TTR

-

Thioflavin T (ThT)

-

10 mM Sodium phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6

-

200 mM Acetate buffer, 100 mM KCl, 1 mM EDTA, pH 4.4

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of recombinant human TTR at a concentration of 7.2 µM in 10 mM sodium phosphate buffer (pH 7.6).

-

In a 96-well plate, add 50 µL of the TTR stock solution to each well.

-

Add 1 µL of the test compound at various concentrations (typically ranging from 0.1 to 100 µM) to the wells. Include a DMSO-only control.

-

Incubate the plate at 37 °C for 30 minutes to allow for compound binding to the TTR tetramer.

-

Initiate TTR aggregation by adding 50 µL of 200 mM acetate buffer (pH 4.4) to each well. The final pH of the solution will be approximately 4.5.

-

Seal the plate and incubate at 37 °C for 72 hours with gentle shaking.

-

After incubation, add 10 µL of a 500 µM ThT solution in the same acetate buffer to each well.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

The percentage of fibril formation is calculated relative to the DMSO control (100% aggregation). The IC50 value, the concentration of the compound that inhibits 50% of TTR fibril formation, can be determined by plotting the percentage of inhibition against the compound concentration.

-

Causality Behind Experimental Choices: The acidic pH (4.4) is used to mimic the conditions within the lysosome and to destabilize the TTR tetramer, thereby inducing aggregation.[4] The 72-hour incubation period allows for sufficient fibril formation in the control group. Thioflavin T is a well-established and reliable fluorescent probe for the detection of amyloid fibrils.[1]

In Vitro Cytotoxicity Assay

It is essential to evaluate the potential toxicity of any new therapeutic compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of small molecules.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.[5]

-

The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a DMSO-only control.

-

Incubate the cells for 24-48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.[5]

-

During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the DMSO-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined.

-

Causality Behind Experimental Choices: The SH-SY5Y cell line is a commonly used human neuroblastoma cell line for neurotoxicity studies. The MTT assay is a reliable and well-established method for assessing cell viability based on mitochondrial function.[6] The choice of incubation time and compound concentrations should be optimized for the specific compounds being tested.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent TTR stabilization.

| Modification | Effect on Activity | Rationale |

| Halogen Substitution | The presence of halogens at the 3 and 5 positions is crucial for activity. Bromine and iodine are generally preferred over chlorine and fluorine.[7] | The halogens form key halogen bonds with the side chains of residues such as Leu17, Ala108, and Val121 within the TTR binding pocket, significantly contributing to the binding affinity.[6] |

| Phenolic Hydroxyl Group | The 4-hydroxyl group is essential for potent inhibition.[7] | The hydroxyl group acts as a hydrogen bond donor, interacting with key residues like Ser117 and Thr119 at the back of the binding pocket.[6] |

| Carboxylic Acid Moiety | The carboxylic acid is a critical feature for high-affinity binding. Ester and amide analogs generally show reduced activity. | The negatively charged carboxylate group forms a salt bridge with the positively charged ε-amino group of Lys15 at the entrance of the binding pocket, anchoring the molecule in place.[7] |

| Benzylic Position | Small alkyl substitutions at the benzylic position can be tolerated, but larger groups often lead to a decrease in activity. | The space around the benzylic position is relatively constrained within the binding pocket. Large substituents can cause steric clashes, disrupting the optimal binding orientation. |

Mechanism of Action:

The primary mechanism of action of this compound and its active analogs is the kinetic stabilization of the TTR tetramer. By binding to the two thyroxine-binding sites located at the dimer-dimer interface, these compounds act as a "molecular glue," holding the two dimers together and preventing their dissociation into monomers.

Caption: Mechanism of TTR stabilization by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective TTR kinetic stabilizers. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. The detailed protocols provided herein are intended to empower researchers to further explore this chemical space and to develop novel therapeutic agents for the treatment of transthyretin amyloidosis.

Future research in this area should focus on:

-

Optimization of Pharmacokinetic Properties: While many potent inhibitors have been identified, their in vivo efficacy is often limited by poor pharmacokinetic properties. Future efforts should focus on modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of Novel Analogs: The synthesis and evaluation of a wider range of heterocyclic and other bioisosteric replacements for the phenyl ring could lead to the discovery of compounds with improved potency and selectivity.

-

Investigation of Dual-Action Inhibitors: Combining the TTR stabilizing motif with other pharmacophores that can, for example, disrupt pre-formed amyloid fibrils, could lead to more effective therapies.

By building upon the knowledge and methodologies presented in this guide, the scientific community can continue to make significant strides towards the development of effective treatments for transthyretin amyloidosis.

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 3. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioflavin T Assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,5-Dibromo-4-hydroxyphenyl)acetic Acid (CAS No. 24744-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dibromo-4-hydroxyphenyl)acetic acid, with CAS number 24744-58-9, is a halogenated aromatic compound that has garnered interest within the scientific community, particularly in the fields of marine natural products and synthetic medicinal chemistry. As a brominated derivative of 4-hydroxyphenylacetic acid, its unique chemical structure, conferred by the presence of two bromine atoms on the phenolic ring, significantly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications, with a focus on its role as a synthetic precursor for bioactive molecules.

Chemical and Physical Properties

(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a crystalline solid at room temperature.[1] The introduction of two bromine atoms onto the phenyl ring increases the molecule's molecular weight and lipophilicity compared to its non-brominated parent compound.

| Property | Value | Source(s) |

| CAS Number | 24744-58-9 | [1] |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Molecular Weight | 309.94 g/mol | [1] |

| Physical State | Colorless needle-shaped crystals | [2] |

| Melting Point | 197–198 °C | [2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.40 (br s, 1H, OH), 9.82 (br s, 1H, OH), 7.44 (s, 2H, Ar), 3.52 (s, 2H, CH₂) | [2] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.7 (qC, C=O), 149.7 (qC), 133.7 (2 x CH), 130.1 (qC), 111.9 (2 × qC), 38.8 (CH₂) | [2] |

| Mass Spectrometry (CI) | m/z = 310.9 [M + H]⁺ | [2] |

Solubility: While specific solubility data is not extensively reported, based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols.

Safety Information: (3,5-Dibromo-4-hydroxyphenyl)acetic acid is classified as an irritant, causing skin and eye irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of (3,5-Dibromo-4-hydroxyphenyl)acetic Acid

The synthesis of (3,5-Dibromo-4-hydroxyphenyl)acetic acid is typically achieved through the bromination of (4-hydroxyphenyl)acetic acid.[2] The following is a representative experimental protocol.

Experimental Protocol: Bromination of (4-hydroxyphenyl)acetic acid

Objective: To synthesize (3,5-Dibromo-4-hydroxyphenyl)acetic acid from (4-hydroxyphenyl)acetic acid.

Materials:

-

(4-Hydroxyphenyl)acetic acid

-

Bromine

-

Appropriate solvent (e.g., glacial acetic acid)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve (4-hydroxyphenyl)acetic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture with continuous stirring. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. The product may precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield pure (3,5-Dibromo-4-hydroxyphenyl)acetic acid as colorless needle-shaped crystals.[2]

Applications in Research and Drug Development

(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a recognized marine natural product, having been isolated from red algae such as Polysiphonia urceolata and Halopytis incurvus.[1][3] Its primary utility in a research and drug development context lies in its role as a versatile chemical building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Compounds

While (3,5-Dibromo-4-hydroxyphenyl)acetic acid itself has not demonstrated significant antimicrobial activity, it serves as a key precursor for the synthesis of derivatives with potent biological effects.[2] Recent research has focused on using this compound to create novel bis-quaternary ammonium salts.[4] These synthesized derivatives have shown promising antibacterial and antibiofilm activity against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, including antibiotic-resistant strains.[4] This highlights the importance of the (3,5-dibromo-4-hydroxyphenyl)acetic acid scaffold in the development of new anti-infective agents.

Antioxidant Properties of Derivatives

Although the parent compound's antioxidant capacity is not extensively documented, a butyl ester derivative, (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, also isolated from Polysiphonia urceolata, has exhibited potent scavenging activity against DPPH radicals.[5] This suggests that esterification of the carboxylic acid group can lead to compounds with significant antioxidant potential, opening avenues for the development of novel antioxidants for various applications.

Conclusion

(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a valuable compound at the intersection of natural product chemistry and synthetic drug development. Its origins as a marine natural product and its utility as a synthetic precursor underscore its importance. While the inherent biological activity of the parent compound appears limited, its chemical scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-infective and antioxidant research. Further exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to fully unlock the potential of this intriguing marine-derived molecule.

References

A Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid

Introduction

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (DBHPAA) is a halogenated aromatic carboxylic acid. Its structural motifs, including a substituted phenolic ring and an acetic acid side chain, are common in synthetic intermediates for pharmaceuticals and other high-value chemical entities. For researchers in drug development and chemical synthesis, unambiguous structural confirmation is a prerequisite for advancing any compound through the discovery pipeline. The identity, purity, and structural integrity of DBHPAA are established through a combination of spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for DBHPAA, grounded in fundamental principles and data from analogous structures. It is designed not as a simple data sheet, but as a practical reference for scientists to interpret their own experimental results. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The structure of this compound (CAS 24744-58-9) contains several key features that give rise to a distinct spectroscopic fingerprint:

-

Aromatic Ring: A 1,2,4,6-tetrasubstituted benzene ring. Due to symmetry, the two aromatic protons are chemically equivalent.

-

Phenolic Hydroxyl Group (-OH): An acidic proton attached directly to the aromatic ring.

-

Dibromo Substitution: Two bromine atoms ortho to the hydroxyl group, which significantly influence the electronic environment and mass of the molecule.

-

Acetic Acid Moiety (-CH₂COOH): Comprising a methylene group and a carboxylic acid, both of which produce characteristic signals.

Each of these features will be systematically explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For DBHPAA, both ¹H and ¹³C NMR provide critical, complementary information.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical for ¹H NMR of carboxylic acids and phenols. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its polarity helps to resolve the exchangeable protons of the -OH and -COOH groups, which often appear as sharp, observable singlets. In contrast, using deuterated chloroform (CDCl₃) may result in broader signals for these protons, or their positions may be highly concentration-dependent. A D₂O exchange experiment is a definitive method to confirm these labile protons; upon adding a drop of D₂O to the NMR tube, the signals for the -OH and -COOH protons will disappear due to proton-deuterium exchange.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is often broad. |

| ~9.5 | Singlet | 1H | Ar-OH | The phenolic proton signal is shifted downfield due to the electron-withdrawing effects of the aromatic ring and bromine atoms. |

| ~7.3 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet. Their chemical shift is influenced by the ortho-bromo and para-hydroxyl groups. |

| ~3.5 | Singlet | 2H | -CH₂ -COOH | The methylene protons are adjacent to both an aromatic ring and a carbonyl group, placing their signal in this region. They are equivalent and appear as a singlet. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum.

-

Calibration: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Integration: Integrate all signals to determine the relative proton ratios.

-

(Optional) D₂O Exchange: Add one drop of D₂O to the sample, shake gently, and re-acquire the spectrum to confirm the -OH and -COOH signals.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR is performed using ¹H broadband decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.[1] The symmetry of DBHPAA is key to interpreting its ¹³C spectrum: we expect to see only 6 distinct signals instead of the 8 total carbon atoms, as two pairs of aromatic carbons are chemically equivalent.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. |

| ~150 | Ar-C -OH | The aromatic carbon directly attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~132 | Ar-C H | The two equivalent aromatic carbons bearing a hydrogen atom. |

| ~130 | Ar-C -CH₂ | The aromatic carbon to which the acetic acid side chain is attached. |

| ~110 | Ar-C -Br | The two equivalent aromatic carbons bonded to bromine are shifted upfield relative to other substituted carbons due to the "heavy atom effect". |

| ~40 | -CH₂ - | The methylene carbon signal appears in the aliphatic region. Its chemical shift can be influenced by the solvent. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.

-

Instrumentation: Acquire the spectrum on a NMR spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

-

Processing & Calibration: Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the central line of the DMSO-d₆ solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides the molecular weight and elemental composition information. For DBHPAA, the presence of two bromine atoms creates an unmistakable and self-validating isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is definitive proof of a dibrominated compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Assignment | Rationale |

| 312, 310, 308 | [M]⁺ | The molecular ion cluster. The 1:2:1 intensity ratio confirms the presence of two bromine atoms. The nominal mass is 308 g/mol . |

| 267, 265, 263 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for aromatic acids.[2] |

| 251, 249, 247 | [M - CH₂COOH]⁺ | Represents the benzylic cleavage and loss of the entire acetic acid side chain (59 Da). |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). ESI is a soft ionization technique often used for polar molecules like carboxylic acids.

-

Acquisition (Negative Ion Mode): Given the acidic nature of the molecule, negative ion mode is ideal. The primary ion observed will be the deprotonated molecule [M-H]⁻. The characteristic 1:2:1 isotopic pattern will be centered at m/z 307, 309, and 311.

-

Data Analysis: Analyze the resulting mass spectrum for the parent ion cluster and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups.[3] The spectrum of DBHPAA will be dominated by features from the hydroxyl and carbonyl groups. The O-H stretching region is particularly informative. We expect two very broad absorption bands: one for the phenolic -OH and a distinct, often overlapping, and extremely broad band for the carboxylic acid O-H, which arises from strong hydrogen bonding in the dimeric form of the acid.[4]

Predicted Infrared (IR) Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 (Broad) | O-H Stretch | Phenolic -OH |

| 3300-2500 (Very Broad) | O-H Stretch | Carboxylic Acid -OH |

| ~1700 | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1430 | O-H Bend | Carboxylic Acid |

| ~1250 | C-O Stretch | Carboxylic Acid & Phenol |

| ~860 | C-H Bend (out-of-plane) | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid DBHPAA powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Workflow

To ensure the highest level of confidence in structural verification, data from all techniques must be integrated into a single, logical workflow. No single technique provides the complete picture, but together they offer unambiguous confirmation.

Caption: Workflow for structural confirmation of DBHPAA.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Dibrominated Phenylacetic Acids

Introduction: The Therapeutic Promise of Halogenated Aromatic Acids

Dibrominated phenylacetic acids represent a compelling class of small molecules with significant, yet underexplored, therapeutic potential. As derivatives of phenylacetic acid (PAA), a compound with known biological activities ranging from anticancer to antimicrobial, the addition of bromine atoms to the phenyl ring dramatically alters the molecule's physicochemical properties, including lipophilicity and electronic distribution.[1] These modifications are critical determinants of a compound's pharmacokinetic profile and its interaction with biological targets. This guide synthesizes current research on related brominated compounds and phenylacetic acid derivatives to illuminate the most promising therapeutic targets for dibrominated phenylacetic acids, providing a foundational framework for researchers and drug development professionals. We will explore the mechanistic basis for their potential applications in oncology, infectious diseases, inflammation, and neurology, supported by detailed experimental protocols and pathway visualizations.

Part 1: Anticancer Activity - Targeting Cell Survival and Proliferation

The addition of bromine to aromatic scaffolds has been shown to enhance cytotoxicity in cancer cell lines.[1] For dibrominated phenylacetic acids, the primary therapeutic strategy in oncology likely revolves around the induction of apoptosis and the disruption of key signaling pathways that govern cell proliferation and survival.

Potential Molecular Target: Pro-Apoptotic and Anti-Apoptotic Proteins (Bcl-2 Family)

The intrinsic pathway of apoptosis is a critical target for cancer therapy. It is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Studies on related phenylacetamide derivatives have demonstrated that these compounds can trigger apoptosis by upregulating the expression of Bax and downregulating Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Mechanistic Hypothesis: Induction of Oxidative Stress

Brominated acetophenone derivatives have been observed to induce the formation of reactive oxygen species (ROS) in colorectal adenocarcinoma cells (Caco2).[1] Elevated ROS levels can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis. It is plausible that dibrominated phenylacetic acids could similarly induce oxidative stress, contributing to their cytotoxic effects.

Signaling Pathway: Caspase Activation Cascade

The execution phase of apoptosis is mediated by a cascade of cysteine-aspartic proteases known as caspases. Phenylbutyrate, a closely related aromatic fatty acid, has been shown to induce the activation of initiator caspase-9 and executioner caspases-3 and -7 in myeloma cell lines.[4] This leads to the cleavage of critical cellular substrates and the characteristic morphological changes of apoptosis.

Diagram 1: Proposed Apoptotic Pathway for Dibrominated Phenylacetic Acids

Caption: Proposed mechanism of apoptosis induction by dibrominated phenylacetic acids.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of dibrominated phenylacetic acids on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, Caco-2, PC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Dibrominated phenylacetic acid derivatives

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the dibrominated phenylacetic acid derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - Disrupting Bacterial Viability

Halogenation is a well-established strategy for enhancing the antimicrobial properties of organic compounds.[5] Brominated phenols and related structures have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]

Potential Molecular Target: Bacterial Cell Wall and Membrane Integrity

One of the primary mechanisms of antimicrobial action is the disruption of the bacterial cell envelope. The lipophilic nature of dibrominated phenylacetic acids may facilitate their insertion into the lipid bilayer of the cell membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.[7]

Mechanistic Hypothesis: Inhibition of Essential Enzymes

Dibrominated phenylacetic acids may also exert their antimicrobial effects by inhibiting essential bacterial enzymes. Phenylacetic acid produced by Bacillus licheniformis has been shown to have broad-spectrum antimicrobial activity.[8] Potential enzyme targets could include those involved in:

-

DNA synthesis (e.g., DNA gyrase): Inhibition of DNA replication and repair.

-

Protein synthesis: Targeting ribosomal function.

-

Cell wall synthesis: Disrupting the formation of peptidoglycan.

Quantitative Data: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Key Performance Metric (MIC) | Reference |

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117-2.5 µg/mL | [6] |

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5-2 µg/mL | [6] |

| p-bromophenoxyacetic acid | Bacillus subtilis, E. coli, K. pneumoniae | Not specified (larger zone of inhibition than gentamicin) | [5] |

| Phenylacetic acid | S. aureus, E. coli, C. albicans | Not specified | [8] |

Part 3: Anti-Inflammatory Effects - Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Phenylacetic acid derivatives and other brominated compounds have shown promise in modulating inflammatory pathways.

Potential Molecular Target: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Brominated indoles have been shown to inhibit the translocation of NF-κB into the nucleus in LPS-stimulated macrophages.[9][10] This prevents the transcription of inflammatory mediators like TNF-α and nitric oxide (NO).

Potential Molecular Target: Cyclooxygenase (COX) Enzymes

While not definitively shown for dibrominated phenylacetic acids, the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac, a phenylacetic acid derivative, is a well-known inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins. The anti-inflammatory activity of some brominated compounds is attributed to the inhibition of COX-2.[9]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Diagram 2: Proposed Anti-inflammatory Mechanism

Caption: Inhibition of the NF-κB pathway by dibrominated phenylacetic acids.

Part 4: Neuroprotective Potential - Modulating Neurological Pathways

Emerging evidence suggests that phenylacetic acid and its metabolites may have neuroprotective effects.

Potential Molecular Target: Gamma-Hydroxybutyric Acid (GHB) Receptors

Phenylacetic acids, including the NSAID diclofenac, have been found to bind to specific high-affinity GHB binding sites in the brain.[11][12] The GHB system is implicated in various neurological processes, including sleep, cognition, and neuronal excitability. Modulation of these receptors by dibrominated phenylacetic acids could offer a novel therapeutic avenue for neurological disorders.

Mechanistic Hypothesis: β2-Adrenergic Receptor (β2AR) Interaction

Phenylacetylglycine (PAGly), a metabolite of phenylacetic acid, has been shown to exert neuroprotective effects in a model of cerebral ischemia/reperfusion injury, potentially through its interaction with the β2-adrenergic receptor on microglia.[13] This interaction appears to suppress microglial inflammation, thereby protecting neurons from damage.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of dibrominated phenylacetic acids to a specific receptor (e.g., GHB receptor).

Materials:

-

Rat brain homogenate or cells expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]NCS-382 for GHB receptor)

-

Dibrominated phenylacetic acid derivatives

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the brain homogenate/cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (dibrominated phenylacetic acid).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration and calculate the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a comprehensive overview of the potential therapeutic targets of dibrominated phenylacetic acids, drawing upon evidence from structurally and functionally related compounds. The primary areas of promise include oncology, infectious diseases, inflammation, and neurology. The proposed mechanisms of action center on the modulation of fundamental cellular processes such as apoptosis, cell signaling, and receptor binding.

Future research should focus on synthesizing a library of dibrominated phenylacetic acid isomers and derivatives to establish clear structure-activity relationships for each identified therapeutic target. In-depth mechanistic studies are required to validate the hypothesized targets and elucidate the precise molecular interactions. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potential of these compounds into viable therapeutic agents. The versatility of the phenylacetic acid scaffold, combined with the potent effects of bromination, positions this class of molecules as a rich source for future drug discovery endeavors.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 4. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. propulsiontechjournal.com [propulsiontechjournal.com]

- 6. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy and Mechanistic Profile of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: A Technical Guide for Preclinical Research

Foreword: Unveiling the Potential of a Structurally Unique Phenolic Acid

Welcome to this in-depth technical guide dedicated to the in vitro investigation of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. As researchers, scientists, and drug development professionals, our collective endeavor is to identify and characterize novel chemical entities that hold therapeutic promise. This document serves as a comprehensive resource, moving beyond a simple recitation of facts to provide a strategic framework for the preclinical evaluation of this intriguing molecule. The structural resemblance of this compound to both naturally occurring phenolic antioxidants and thyroid hormones necessitates a multi-faceted approach to its in vitro characterization. This guide is structured to empower your research by elucidating the causal relationships behind experimental choices and furnishing detailed, validated protocols.

Physicochemical Properties and Structural Alerts

This compound, with the molecular formula C₈H₆Br₂O₃, is a halogenated phenolic acid.[1] Its structure is characterized by a phenylacetic acid core, a hydroxyl group, and two bromine atoms at positions 3 and 5 of the phenyl ring. This unique combination of functional groups suggests several potential biological activities that warrant thorough in vitro investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Synonyms | NSC293848 | [1] |

| PubChem CID | 325314 | [1] |

The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The bromine substituents, being electron-withdrawing, can modulate the acidity of the phenolic proton and influence the compound's lipophilicity, which in turn affects its membrane permeability and interaction with molecular targets. Furthermore, the overall structure bears a resemblance to thyroid hormone metabolites, suggesting a potential for interaction with components of the endocrine system.

Hypothesized Mechanisms of Action and In Vitro Corroboration

Based on its structural attributes, we can postulate several interconnected mechanisms of action for this compound. This section will outline these hypotheses and propose corresponding in vitro assays for their validation.

Antioxidant Activity: A Primary Defense

The phenolic moiety is a well-established pharmacophore for antioxidant activity. The proposed mechanism involves the donation of the hydroxyl hydrogen to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Workflow: Antioxidant Capacity Assessment

Caption: Workflow for comprehensive in vitro antioxidant evaluation.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is intricately linked to oxidative stress. By quenching ROS, this compound may indirectly modulate inflammatory pathways. A more direct anti-inflammatory mechanism could involve the inhibition of pro-inflammatory enzymes and transcription factors.

Proposed Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of action.

Potential as a Thyroid Hormone Analog

The structural similarity to thyroid hormones warrants investigation into its potential to interact with thyroid hormone receptors (TRs) or other components of the thyroid signaling pathway. This could manifest as either agonistic or antagonistic activity.

Detailed In Vitro Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating appropriate controls and standards to ensure data integrity.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the test compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or standard to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-